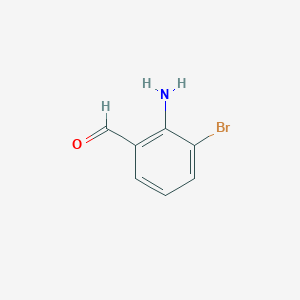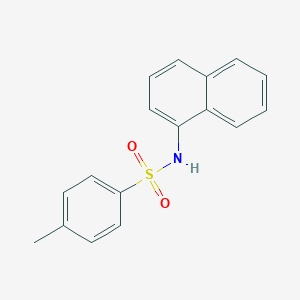
N-Tosyl-1-naphthylamine
Overview
Description
N-Tosyl-1-naphthylamine is an organic compound that belongs to the class of sulfonamides. It is characterized by the presence of a tosyl group (p-toluenesulfonyl) attached to the nitrogen atom of 1-naphthylamine. This compound is known for its stability and utility in various chemical reactions, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Tosyl-1-naphthylamine can be synthesized through the tosylation of 1-naphthylamine. The reaction typically involves the use of p-toluenesulfonyl chloride (tosyl chloride) and a base such as pyridine or triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform at room temperature. The general reaction scheme is as follows:
1-Naphthylamine+Tosyl chloride→this compound+HCl
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can also help in maintaining consistent reaction conditions and improving yield.
Chemical Reactions Analysis
Types of Reactions: N-Tosyl-1-naphthylamine undergoes various chemical reactions, including:
Substitution Reactions: The tosyl group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to 1-naphthylamine by using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) can oxidize the naphthyl ring to form naphthoquinones.
Common Reagents and Conditions:
Substitution: Tosyl chloride, pyridine, dichloromethane.
Reduction: Lithium aluminum hydride, ether.
Oxidation: Potassium permanganate, water.
Major Products Formed:
Substitution: Various N-substituted naphthylamines.
Reduction: 1-Naphthylamine.
Oxidation: Naphthoquinones.
Scientific Research Applications
N-Tosyl-1-naphthylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as a precursor in the synthesis of drugs with antimicrobial and anticancer properties.
Industry: this compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-Tosyl-1-naphthylamine involves its ability to act as a nucleophile or electrophile in various chemical reactions. The tosyl group enhances the nucleophilicity of the nitrogen atom, making it more reactive towards electrophiles. In biological systems, the compound can interact with enzymes and proteins, affecting their function and activity.
Comparison with Similar Compounds
N-Tosyl-2-naphthylamine: Similar structure but with the tosyl group attached to the 2-position of naphthylamine.
N-Tosyl-aniline: Contains a tosyl group attached to aniline instead of naphthylamine.
N-Tosyl-phenylamine: Similar to N-Tosyl-aniline but with a phenyl group.
Uniqueness: N-Tosyl-1-naphthylamine is unique due to the presence of the naphthyl ring, which imparts distinct chemical properties and reactivity compared to other tosylated amines. The naphthyl ring provides additional sites for substitution and functionalization, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
4-methyl-N-naphthalen-1-ylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2S/c1-13-9-11-15(12-10-13)21(19,20)18-17-8-4-6-14-5-2-3-7-16(14)17/h2-12,18H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQSVUFOEUWDJPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70939616 | |
| Record name | 4-Methyl-N-(naphthalen-1-yl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70939616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18271-17-5 | |
| Record name | NSC50723 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50723 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Methyl-N-(naphthalen-1-yl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70939616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


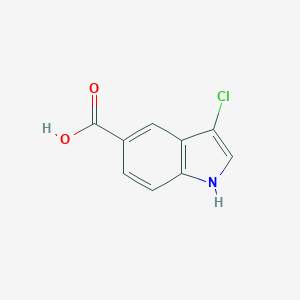

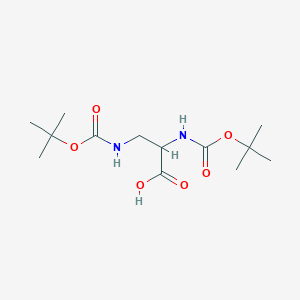


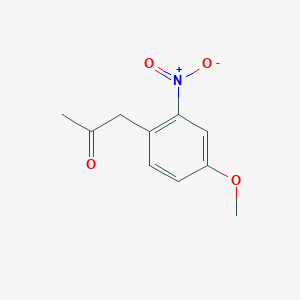
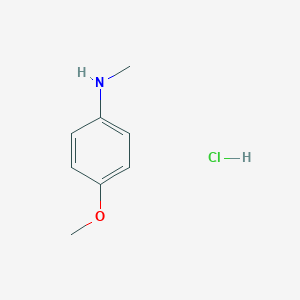
![1,1'-[1,4-Phenylenebis(oxy)]di(propan-2-ol)](/img/structure/B168327.png)

![ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B168331.png)

![1H-Indeno[1,2-d]pyrimidin-4(5H)-one](/img/structure/B168336.png)

